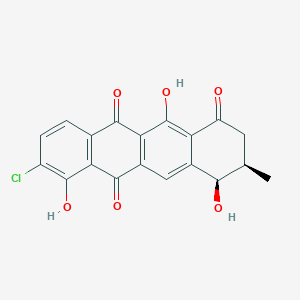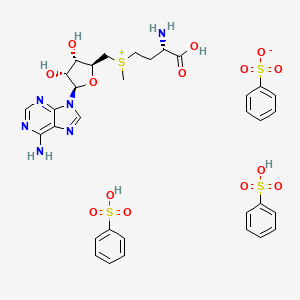
3-Iodo-5-methyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-5-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H11I It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an iodine atom at the 3-position and a methyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the iodination of 5-methyl-1,1’-biphenyl. This can be done using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the 3-position.
Another method involves the Suzuki-Miyaura cross-coupling reaction. In this approach, 3-iodo-1,1’-biphenyl is coupled with a methylboronic acid derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like dioxane .
Industrial Production Methods
Industrial production of 3-Iodo-5-methyl-1,1’-biphenyl typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura cross-coupling reaction is particularly favored due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in reactors designed for large-scale chemical synthesis.
化学反应分析
Types of Reactions
3-Iodo-5-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Electrophilic Substitution: The iodine atom in the compound makes it susceptible to electrophilic substitution reactions. For example, it can undergo halogen exchange reactions where the iodine atom is replaced by another halogen.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Reduction: The iodine atom can be reduced to form 5-methyl-1,1’-biphenyl.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dioxane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Electrophilic Substitution: Halogenated derivatives of 3-Iodo-5-methyl-1,1’-biphenyl.
Cross-Coupling Reactions: Biphenyl derivatives with various substituents.
Reduction: 5-Methyl-1,1’-biphenyl.
科学研究应用
3-Iodo-5-methyl-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
作用机制
The mechanism of action of 3-Iodo-5-methyl-1,1’-biphenyl in various applications depends on its chemical reactivity. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which could include enzymes or receptors involved in various biochemical pathways.
相似化合物的比较
Similar Compounds
3-Iodo-1,1’-biphenyl: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-1,1’-biphenyl: Similar structure but lacks the iodine atom at the 3-position.
3-Bromo-5-methyl-1,1’-biphenyl: Similar structure with bromine instead of iodine.
Uniqueness
3-Iodo-5-methyl-1,1’-biphenyl is unique due to the presence of both the iodine atom and the methyl group, which influence its chemical reactivity and physical properties. The iodine atom makes it a good candidate for cross-coupling reactions, while the methyl group can affect its steric and electronic properties, making it distinct from other biphenyl derivatives .
属性
分子式 |
C13H11I |
|---|---|
分子量 |
294.13 g/mol |
IUPAC 名称 |
1-iodo-3-methyl-5-phenylbenzene |
InChI |
InChI=1S/C13H11I/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI 键 |
DVHUYGWASNFARG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)I)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)

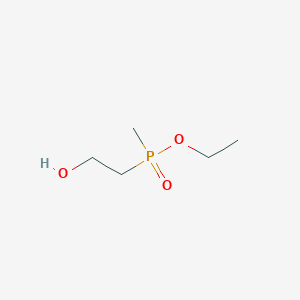
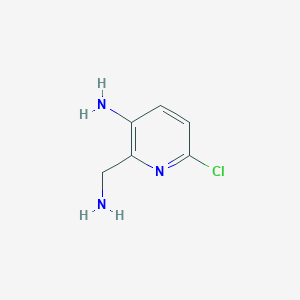


![4-Methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12956591.png)

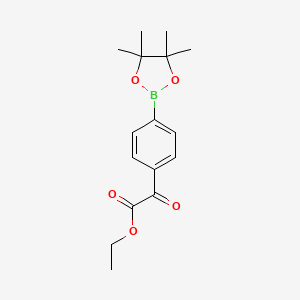
![2-(4-Phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12956607.png)
